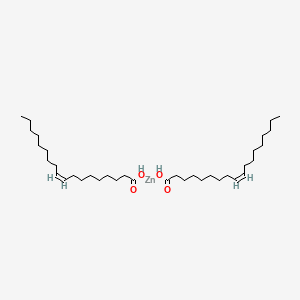
(Z)-octadec-9-enoic acid;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc oleate is a zinc salt of oleic acid, a long-chain fatty acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant, lubricant, and stabilizer. The compound has the molecular formula C36H66O4Zn and is known for its role in the preparation of zinc oxide nanostructures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc oleate can be synthesized through a reaction between zinc acetate and oleic acid. The process involves mixing zinc acetate and oleic acid in a molar ratio of 1:1-3, followed by refluxing the mixture at temperatures between 100-180°C for 1-4 hours. The reaction is carried out under protective gas to prevent oxidation. After the reaction, acetic acid is removed by steaming, and the crude zinc oleate is precipitated by adding n-hexane. The product is then filtered and washed to remove any remaining zinc acetate and oleic acid .
Industrial Production Methods: In industrial settings, zinc oleate is produced using similar methods but on a larger scale. The process involves the use of large reaction units and continuous reflux systems to ensure consistent product quality. The use of protective gas and efficient recovery systems for acetic acid and n-hexane are crucial for industrial production to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Zinc oleate undergoes various chemical reactions, including:
Oxidation: Zinc oleate can be oxidized to form zinc oxide and other by-products.
Substitution: It can react with other carboxylic acids to form different zinc carboxylates.
Hydrolysis: Zinc oleate can hydrolyze in the presence of water to form zinc hydroxide and oleic acid.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or oxygen.
Substitution: Involves the use of other carboxylic acids under reflux conditions.
Hydrolysis: Requires water and can occur under ambient conditions.
Major Products:
Oxidation: Zinc oxide and various organic by-products.
Substitution: Different zinc carboxylates.
Hydrolysis: Zinc hydroxide and oleic acid.
Scientific Research Applications
Zinc oleate has a wide range of applications in scientific research, including:
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its role in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized as a lubricant additive, stabilizer in plastics, and as a component in paints and coatings.
Mechanism of Action
Zinc oleate is part of a broader class of zinc carboxylates, which include zinc stearate, zinc palmitate, and zinc linoleate. Compared to these compounds, zinc oleate has a unique combination of properties due to the presence of the unsaturated oleic acid moiety. This gives it distinct surfactant and lubricating properties, making it more effective in certain applications .
Comparison with Similar Compounds
Zinc stearate: Used as a lubricant and release agent in the plastics industry.
Zinc palmitate: Commonly used in cosmetics and personal care products.
Zinc linoleate: Utilized in coatings and as a drying agent in paints.
Zinc oleate’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other zinc carboxylates.
Properties
Molecular Formula |
C36H68O4Zn |
|---|---|
Molecular Weight |
630.3 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/2C18H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/b2*10-9-; |
InChI Key |
DNOBSRPWHIQUSG-CVBJKYQLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)


![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

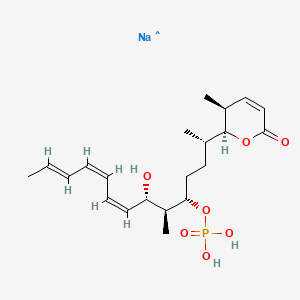
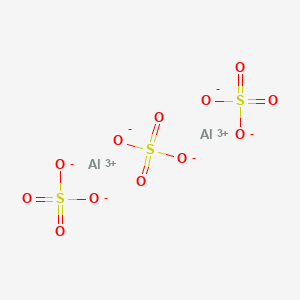
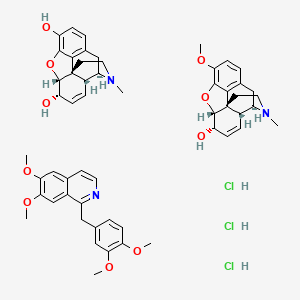

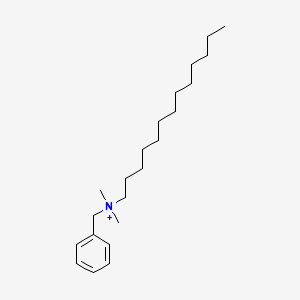
![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)
